molecular formula C30H44O4 B1218648 3-Oxoglycyrrhetinic acid CAS No. 7020-50-0

3-Oxoglycyrrhetinic acid

Cat. No.: B1218648
CAS No.: 7020-50-0
M. Wt: 468.7 g/mol
InChI Key: QGWDYPREORDRIT-LPXJIFNVSA-N
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Description

3-Oxoglycyrrhetinic acid: is a pentacyclic triterpenoid compound derived from glycyrrhetinic acid, which is a major bioactive component of licorice root (Glycyrrhiza glabra). It is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxoglycyrrhetinic acid can be synthesized from glycyrrhetinic acid through oxidation reactions. The typical synthetic route involves the oxidation of glycyrrhetinic acid using reagents such as chromium trioxide in acetic acid or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound generally involves the extraction of glycyrrhetinic acid from licorice root, followed by chemical oxidation. The process includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Oxoglycyrrhetinic acid can undergo further oxidation to form various derivatives.

    Reduction: It can be reduced to form glycyrrhetinic acid or other reduced derivatives.

    Substitution: It can participate in substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

3-Oxoglycyrrhetinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation, viral infections, and cancer.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 3-oxoglycyrrhetinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Glycyrrhetinic acid: The parent compound from which 3-oxoglycyrrhetinic acid is derived.

    Glycyrrhizic acid: Another major component of licorice root with similar pharmacological properties.

    Betulinic acid: A pentacyclic triterpenoid with comparable anti-inflammatory and anticancer activities.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and therapeutic potential compared to its parent compound, glycyrrhetinic acid .

Properties

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWDYPREORDRIT-LPXJIFNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220470
Record name (20beta)-3,11-Dioxoolean-12-en-29-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7020-50-0
Record name 3-Oxoglycyrrhetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7020-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20beta)-3,11-Dioxoolean-12-en-29-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007020500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (20beta)-3,11-Dioxoolean-12-en-29-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (20β)-3,11-dioxoolean-12-en-29-oic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxoglycyrrhetinic acid
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3-Oxoglycyrrhetinic acid
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3-Oxoglycyrrhetinic acid
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3-Oxoglycyrrhetinic acid
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3-Oxoglycyrrhetinic acid
Reactant of Route 6
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Customer
Q & A

Q1: What is the main structural feature of 3-Oxoglycyrrhetinic acid revealed through crystallography?

A1: Crystallographic analysis reveals that this compound molecules self-assemble into chain-like structures called catemers, primarily driven by hydrogen bonding. [, , ] This means individual molecules interact with each other, forming these chains through specific hydrogen bond interactions.

Q2: How does hydrogen bonding occur in this compound crystals?

A2: In this compound crystals, hydrogen bonds form between the carboxyl group (-COOH) of one molecule and the ketone group (C=O) of an adjacent molecule. [, ] This specific interaction, where the carboxyl group acts as a hydrogen bond donor and the ketone acts as an acceptor, leads to the formation of extended catemeric chains within the crystal lattice.

Q3: Are there variations in the hydrogen bonding patterns observed in different crystal structures of this compound?

A3: Yes, subtle variations in hydrogen bonding patterns have been observed. For instance, one study reported hydrogen bonds progressing from the carboxyl group to a ketone group located on a neighboring molecule in an adjacent unit cell. [] Another study identified hydrogen bonds forming between the carboxyl group and a ketone group on a screw-related neighboring molecule. [] These differences might lead to variations in crystal packing and potentially influence physicochemical properties.

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